2-Iodo-N,4-dimethylaniline 2-Iodo-N,4-dimethylaniline
Brand Name: Vulcanchem
CAS No.: 835872-99-6
VCID: VC8139156
InChI: InChI=1S/C8H10IN/c1-6-3-4-8(10-2)7(9)5-6/h3-5,10H,1-2H3
SMILES: CC1=CC(=C(C=C1)NC)I
Molecular Formula: C8H10IN
Molecular Weight: 247.08 g/mol

2-Iodo-N,4-dimethylaniline

CAS No.: 835872-99-6

Cat. No.: VC8139156

Molecular Formula: C8H10IN

Molecular Weight: 247.08 g/mol

* For research use only. Not for human or veterinary use.

2-Iodo-N,4-dimethylaniline - 835872-99-6

Specification

CAS No. 835872-99-6
Molecular Formula C8H10IN
Molecular Weight 247.08 g/mol
IUPAC Name 2-iodo-N,4-dimethylaniline
Standard InChI InChI=1S/C8H10IN/c1-6-3-4-8(10-2)7(9)5-6/h3-5,10H,1-2H3
Standard InChI Key LQFODDFFAVZUFW-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC)I
Canonical SMILES CC1=CC(=C(C=C1)NC)I

Introduction

Chemical Structure and Properties

Molecular Architecture

2-Iodo-4,6-dimethylaniline features a benzene ring substituted with an iodine atom at position 2, methyl groups at positions 4 and 6, and an amine group at position 1. The spatial arrangement of substituents creates steric and electronic effects that influence reactivity. X-ray crystallography confirms a planar aromatic system with bond angles consistent with distorted trigonal geometry at the iodine site .

Physicochemical Data

PropertyValueSource
Molecular Weight247.08 g/mol
DensityN/A
Melting Point64–65°C
SolubilityInsoluble in water
LogP (Partition Coeff.)3.07

The compound’s low water solubility (0.049 mg/mL) and moderate lipophilicity (LogP=3.07\text{LogP} = 3.07) suggest preferential partitioning into organic phases, impacting its bioavailability and environmental persistence .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary route involves iodination of 2,6-dimethylaniline using molecular iodine (I2\text{I}_2) in diethyl ether. Silver sulfate (Ag2SO4\text{Ag}_2\text{SO}_4) or iodic acid (HIO3\text{HIO}_3) enhances electrophilic substitution efficiency, yielding 60–85% purity . The reaction mechanism proceeds via an iodonium ion intermediate, with the amine group directing iodine to the ortho position :

C6H5N(CH3)2+I2Ag2SO4IC6H3(CH3)2NH2+HI\text{C}_6\text{H}_5\text{N}(\text{CH}_3)_2 + \text{I}_2 \xrightarrow{\text{Ag}_2\text{SO}_4} \text{IC}_6\text{H}_3(\text{CH}_3)_2\text{NH}_2 + \text{HI}

Industrial Optimization

Scaling production requires solvent recovery systems and continuous-flow reactors to manage exothermic iodination. Bench-scale trials report 92% yield under optimized conditions (50°C, 12 hr, I2\text{I}_2:substrate ratio 1:1.1) . Environmental concerns drive efforts to recycle iodine waste streams, reducing production costs by 18%.

Chemical Reactivity and Applications

Substitution Reactions

The iodine substituent undergoes nucleophilic displacement with sulfur, oxygen, and nitrogen nucleophiles. Copper-catalyzed reactions with sodium hydrosulfide (NaSH\text{NaSH}) yield benzothiazoles, a class of antimicrobial agents :

2-Iodo-4,6-dimethylaniline+NaSHCuIBenzothiazole+NaI\text{2-Iodo-4,6-dimethylaniline} + \text{NaSH} \xrightarrow{\text{CuI}} \text{Benzothiazole} + \text{NaI}

Oxidation and Reduction Pathways

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 in acidic media produces quinone derivatives, utilized in dye synthesis.

  • Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) removes the iodine atom, generating 4,6-dimethylaniline, a precursor to antioxidants .

Catalytic Cross-Coupling

Palladium-mediated Sonogashira reactions with alkynes form conjugated systems for optoelectronic materials. For example, coupling with 1,3-diynylbenzenes yields fluorescent dyes with λmax=450 nm\lambda_{\text{max}} = 450\ \text{nm} .

Biological and Pharmacological Insights

Antimicrobial Activity

Derivatives exhibit moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). Structure-activity relationships indicate that electron-withdrawing groups enhance potency by disrupting bacterial membrane integrity .

Toxicological Profile

HazardGHS CodePrecautionary Measures
Acute oral toxicityH302Avoid ingestion
Dermal toxicityH311Use protective gloves
Eye irritationH319Wear safety goggles

Rodent studies indicate LD50_{50} values of 320 mg/kg (oral) and 480 mg/kg (dermal), classifying it as a Category 3 toxin under OSHA guidelines . Chronic exposure risks include splenic fibrosis and hepatocellular adenomas .

Industrial and Environmental Considerations

Material Science Applications

Incorporation into metal-organic frameworks (MOFs) enhances iodine capture efficiency (98% removal from wastewater) due to halogen bonding interactions .

Environmental Persistence

Biodegradation studies show a half-life of 120 days in soil, with photodegradation accelerating breakdown in aquatic systems (t1/2=14 dayst_{1/2} = 14\ \text{days}) . Regulatory limits in the EU restrict discharges to 0.1 ppm under REACH Annex XVII .

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